(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid
Description
(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid is a piperidine derivative characterized by a six-membered ring containing two ketone groups at positions 2 and 6, a phenyl substituent at position 4, and an acetic acid moiety linked to the nitrogen atom. The dioxo groups confer polarity and hydrogen-bonding capacity, while the phenyl group enhances lipophilicity.
Properties
IUPAC Name |
2-(2,6-dioxo-4-phenylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-6-10(9-4-2-1-3-5-9)7-12(16)14(11)8-13(17)18/h1-5,10H,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSRELOYBHRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333179 | |
| Record name | 2-(2,6-dioxo-4-phenylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876711-03-4 | |
| Record name | 2-(2,6-dioxo-4-phenylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Oxidation to Form Oxo Groups:
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction involving chloroacetic acid and the piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents (e.g., chloroacetic acid), strong acids or bases, and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products:
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing oxo groups.
Substitution Products: Derivatives with different functional groups replacing the phenyl or acetic acid moieties.
Scientific Research Applications
(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Proteasome Inhibition : Piperazine-acetic acid derivatives () show activity in targeted protein degradation, suggesting that the phenyl-dioxo-piperidine scaffold could be optimized for similar applications .
- Metabolic Pathways : Ethoxycarbonyl groups () are metabolized to carboxylic acids, implying that the target compound’s acetic acid moiety might undergo similar transformations .
- Structural Limitations : Pyrimidine dioxo analogs () exhibit reduced bioavailability due to planar rigidity, highlighting the advantage of the piperidine dioxo structure in maintaining conformational flexibility .
Biological Activity
(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including its effects on cancer cells, antibacterial activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO4, with a molecular weight of 247.25 g/mol. The structure features a piperidine ring with two keto groups and a phenyl substituent, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptosis and cell cycle regulation.
Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The most potent derivative achieved an IC50 value of 27 nM against resistant cancer cell lines, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9f | MDA-MB-231 | 27 |
| 9e | PDAC | 80 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Table of Antibacterial Activity:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | >125 |
These results indicate that while the compound is effective against certain bacterial strains, its efficacy varies significantly across different species .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Some derivatives have been shown to inhibit IDO activity, which is crucial in tumor immunity and inflammation .
- Cell Proliferation Inhibition : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .
- Antimicrobial Mechanisms : The antibacterial action may involve disrupting bacterial cell wall synthesis or function, although further studies are needed to elucidate the exact mechanisms involved .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid, and how can intermediates be stabilized during synthesis?
- Methodological Answer : The compound can be synthesized via cyclocondensation of phenyl-substituted precursors with acetic acid derivatives. Key intermediates, such as 4-phenyl-piperidin-1-yl derivatives, often exhibit hygroscopicity, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) during handling. Stabilization may involve immediate derivatization or storage under desiccation . For purification, reverse-phase HPLC with a C18 column and methanol/water (70:30 v/v) mobile phase is effective. Intermediate stability should be monitored via TLC or LC-MS at each step .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, with emphasis on resolving signals for the piperidinone ring (δ ~2.5–3.5 ppm for protons) and acetic acid moiety (δ ~4.0–4.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Purity ≥95% can be validated via HPLC using a sodium acetate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) at 254 nm .
Q. How should researchers handle discrepancies in titration-based quantification of related acetic acid derivatives?
- Methodological Answer : For analogs with labile functional groups (e.g., dioxo-piperidine), direct titration may introduce errors due to partial hydrolysis. Instead, use a two-step approach: (1) derivatize the compound with a stable chromophore (e.g., phenolphthalein) and (2) employ UV-Vis spectrophotometry at 550 nm for quantification. Calibrate against standardized NaOH solutions, accounting for potential side reactions via blank corrections .
Advanced Research Questions
Q. What strategies optimize the reaction yield of this compound under varying pH conditions?
- Methodological Answer : Kinetic studies show that the cyclization step is pH-sensitive. Optimal yields (>80%) are achieved at pH 6.5–7.0 using phosphate buffers. Below pH 6, protonation of the piperidine nitrogen stalls ring closure, while above pH 7.5, competing hydrolysis of the dioxo group occurs. Monitor reaction progress via in-situ FTIR to track carbonyl stretching bands (1700–1750 cm⁻¹) .
Q. How can contradictions in ¹³C NMR spectral data for piperidinone derivatives be resolved?
- Methodological Answer : Anomalies in carbonyl carbon shifts (C-2 and C-6) may arise from tautomerism or solvent effects. Use deuterated DMSO for enhanced resolution of keto-enol tautomers. Dynamic NMR experiments at variable temperatures (25–60°C) can identify equilibrium shifts. For ambiguous assignments, synthesize isotopically labeled analogs (e.g., ¹³C at C-4) to trace coupling patterns .
Q. What are the implications of hygroscopicity on the compound’s stability in long-term storage?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) reveals that hygroscopic intermediates like 4-phenyl-piperidin-1-yl precursors degrade via hydrolysis within 14 days. Lyophilization with cryoprotectants (e.g., trehalose) reduces moisture uptake. For long-term storage, seal samples under vacuum with molecular sieves (3Å) and store at -20°C .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) indicate that the C-3 position is most susceptible to nucleophilic attack due to low electron density (Fukui function <0.05). Solvent effects (e.g., water vs. DMF) can be modeled using the SMD continuum approach. Validate predictions via kinetic assays with thiol nucleophiles (e.g., glutathione) .
Q. What mechanistic insights explain the compound’s in vitro activity against enzyme targets like proteases?
- Methodological Answer : Docking studies (AutoDock Vina) suggest the dioxo-piperidine scaffold binds to the catalytic triad of serine proteases (e.g., trypsin) via hydrogen bonds with the oxyanion hole (ΔG ~-9.5 kcal/mol). Competitive inhibition constants (Ki) can be determined using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) and Lineweaver-Burk plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
